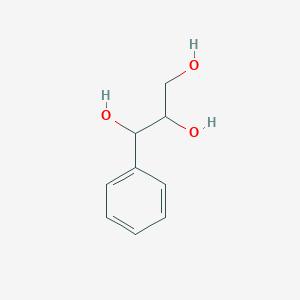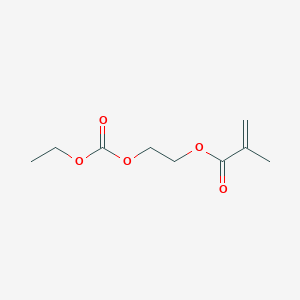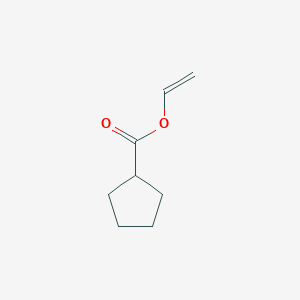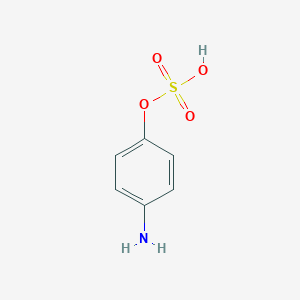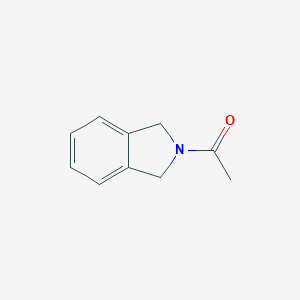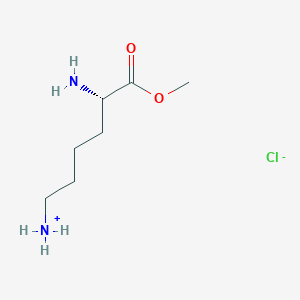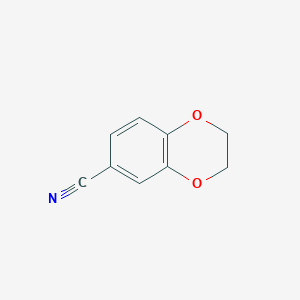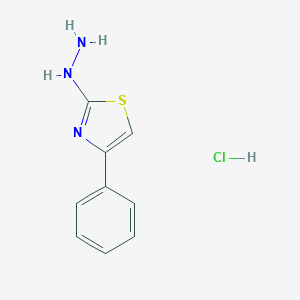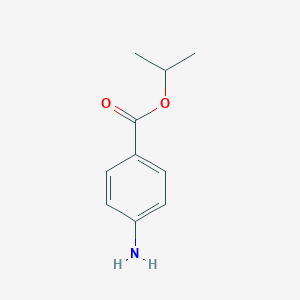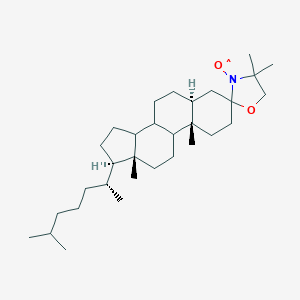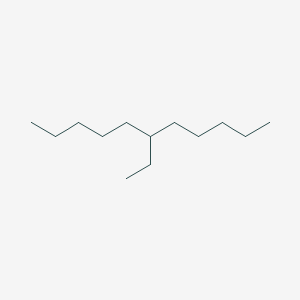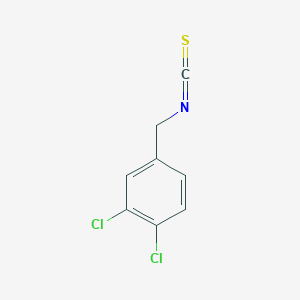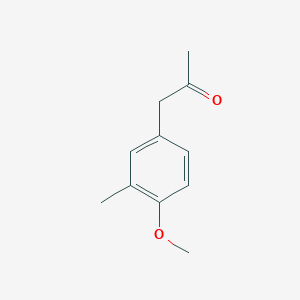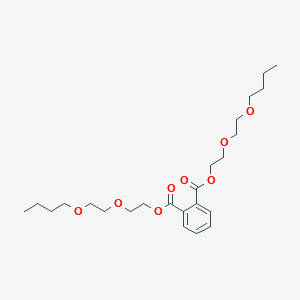
Bis(2-(2-butoxyethoxy)ethyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-butoxyethoxy)ethyl) phthalate (DBEP) is a chemical compound that belongs to the phthalate family. DBEP is used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products, including toys, medical devices, and food packaging. Despite its widespread use, DBEP has been identified as a potential endocrine disruptor, which raises concerns about its impact on human health and the environment.
Wirkmechanismus
Further studies are needed to elucidate the mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) phthalate, including its effects on other signaling pathways and cellular processes.
2. Human Health Effects: More research is needed to determine the potential health effects of Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure in humans, including its impact on reproductive and developmental processes.
3. Environmental Impact: Further studies are needed to assess the environmental impact of Bis(2-(2-butoxyethoxy)ethyl) phthalate, including its persistence and bioaccumulation in the environment and food chain.
4. Alternative Plasticizers: Research is needed to develop and test alternative plasticizers that are less toxic and have lower environmental impact than Bis(2-(2-butoxyethoxy)ethyl) phthalate.
Biochemische Und Physiologische Effekte
Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have a range of biochemical and physiological effects, including:
1. Reproductive Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have adverse effects on reproductive processes in animals, including decreased fertility, altered hormone levels, and developmental abnormalities.
2. Developmental Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure during pregnancy has been associated with fetal growth retardation, skeletal abnormalities, and other developmental abnormalities in animals.
3. Hepatotoxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure has been shown to cause liver damage and alter liver function in animals.
4. Immunotoxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure has been shown to impair immune function in animals, leading to increased susceptibility to infections and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-(2-butoxyethoxy)ethyl) phthalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: Bis(2-(2-butoxyethoxy)ethyl) phthalate is readily available and can be synthesized in the lab.
2. Reproducibility: Bis(2-(2-butoxyethoxy)ethyl) phthalate synthesis and characterization methods are well-established, which allows for reproducible experiments.
3. Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have toxic effects on various organs and systems in animals, which makes it a useful model for studying toxicity.
Some of the limitations of Bis(2-(2-butoxyethoxy)ethyl) phthalate for lab experiments include:
1. Cost: Bis(2-(2-butoxyethoxy)ethyl) phthalate synthesis and purification can be expensive, which may limit its use in some experiments.
2. Specificity: Bis(2-(2-butoxyethoxy)ethyl) phthalate may not be a suitable model for studying all types of toxicity or endocrine disruption, as its mechanism of action is not fully understood.
3. Ethics: The use of animals in toxicity studies raises ethical concerns, which may limit the use of Bis(2-(2-butoxyethoxy)ethyl) phthalate in some experiments.
Zukünftige Richtungen
There are several future directions for research on Bis(2-(2-butoxyethoxy)ethyl) phthalate, including:
1.
Synthesemethoden
Bis(2-(2-butoxyethoxy)ethyl) phthalate is synthesized by the reaction of 2-butoxyethanol and phthalic anhydride in the presence of a catalyst. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-butoxyethoxy)ethyl) phthalate has been extensively studied for its potential health and environmental effects. Scientific research has focused on the following areas:
1. Endocrine Disruption: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been identified as a potential endocrine disruptor, which means that it can interfere with the hormonal system in animals and humans. Studies have shown that Bis(2-(2-butoxyethoxy)ethyl) phthalate can disrupt the estrogen and androgen signaling pathways, leading to adverse effects on reproductive and developmental processes.
2. Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have toxic effects on various organs and systems in animals, including the liver, kidneys, and immune system. Exposure to Bis(2-(2-butoxyethoxy)ethyl) phthalate has also been associated with developmental and behavioral abnormalities in animals.
3. Environmental Impact: Bis(2-(2-butoxyethoxy)ethyl) phthalate is a persistent and bioaccumulative chemical that can accumulate in the environment and food chain. Studies have shown that Bis(2-(2-butoxyethoxy)ethyl) phthalate can be found in soil, water, and air samples, as well as in food and human tissues.
Eigenschaften
CAS-Nummer |
16672-39-2 |
|---|---|
Produktname |
Bis(2-(2-butoxyethoxy)ethyl) phthalate |
Molekularformel |
C24H38O8 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O8/c1-3-5-11-27-13-15-29-17-19-31-23(25)21-9-7-8-10-22(21)24(26)32-20-18-30-16-14-28-12-6-4-2/h7-10H,3-6,11-20H2,1-2H3 |
InChI-Schlüssel |
GOBKHNHHHSPHEX-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
Kanonische SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
Andere CAS-Nummern |
16672-39-2 |
Synonyme |
Phthalic acid bis[2-(2-butoxyethoxy)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



